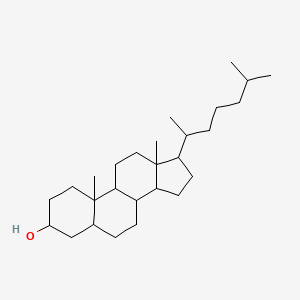

Cholestanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a cholestanoid.

Cholestanol is a natural product found in Arabidopsis thaliana, Meyerozyma guilliermondii, and Ipheion uniflorum with data available.

A cholesterol derivative found in human feces, gallstones, eggs, and other biological matter.

Aplicaciones Científicas De Investigación

Medical Diagnostics

Cholestanol is particularly useful in the diagnosis and monitoring of certain genetic disorders, notably Cerebrotendinous Xanthomatosis (CTX). Elevated this compound levels are indicative of this condition, which is characterized by abnormal cholesterol metabolism.

- Study Findings : A retrospective analysis involving 26 CTX patients revealed that the average this compound level at diagnosis was 105.8 μmol/L. Although these levels did not correlate with the severity of neurological symptoms, they were effective for diagnosis and monitoring treatment efficacy. After treatment, patients showed a significant reduction in this compound levels (average reduction of 91 μmol/L) over an average follow-up period of 34 months .

Neurobiology

Recent research has highlighted this compound's role in neurodegenerative diseases, particularly its effects on α-synuclein aggregation, which is implicated in Parkinson's disease.

- Mechanism of Action : this compound activates the protease asparagine endopeptidase (AEP), facilitating α-synuclein fragmentation and aggregation. This process exacerbates neurodegeneration in models of Parkinson's disease. In experiments with wild-type mice, this compound enhanced motor impairments induced by α-synuclein pathology, while deletion of AEP mitigated these effects .

Dietary Studies

This compound is also studied in the context of dietary fats and cholesterol absorption. It serves as a marker for cholesterol metabolism and absorption efficiency.

- Clinical Trials : In a controlled feeding trial, diets enriched with canola oil were assessed for their effects on cholesterol absorption markers, including this compound levels. Results indicated that specific dietary interventions could lower circulating cholesterol levels significantly .

Biotechnological Applications

This compound's structural similarity to cholesterol allows it to be utilized in various biotechnological applications.

- Biosensors : Cholesterol biosensors have been developed using this compound as a model compound for clinical diagnostics, enabling the detection of cholesterol levels in biological samples .

- Microbial Transformations : The bacterial metabolism of this compound is being explored for the production of bioactive steroids and other compounds through metabolic engineering approaches .

Apoptosis Induction

This compound has been shown to induce apoptosis in specific cell types, such as corneal endothelial and lens epithelial cells.

Análisis De Reacciones Químicas

Primary Pathway: Direct Hydrogenation

The Δ5,6 double bond in cholesterol is reduced by 3β-hydroxysteroid dehydrogenase (HSD) and Δ5-steroid reductase , yielding cholestanol . This reaction requires NADPH as a cofactor:

Cholesterol+NADPH+H+→This compound+NADP+

Alternative Pathway: 7α-Hydroxylated Intermediates

In cerebrotendinous xanthomatosis (CTX), this compound synthesis is accelerated via 7α-hydroxylated bile acid intermediates :

-

Cholesterol → 7α-hydroxycholesterol (via CYP7A1 )

-

7α-hydroxycholesterol → 7α-hydroxy-4-cholesten-3-one

-

Subsequent 7α-dehydroxylation and reduction yield this compound.

This pathway accounts for up to 30% of this compound synthesis in healthy individuals but dominates in CTX due to defective bile acid synthesis .

Demethylation and Decarboxylation

During biosynthesis, this compound intermediates undergo demethylation and decarboxylation steps similar to cholesterol metabolism :

| Step | Reaction | Enzyme | Cofactor |

|---|---|---|---|

| 1 | C4-Methyl oxidation | Sterol C4-methyl oxidase (4-SMO) | NADPH, O₂ |

| 2 | Decarboxylation | Sterol C4-decarboxylase (4-SDC) | NAD⁺ |

Isomerization

The EBP gene -encoded 3β-hydroxysteroid-Δ8,Δ7-isomerase catalyzes the conversion of zymostenol to lathosterol, a precursor in this compound synthesis .

Oxidative Reactions

This compound can undergo oxidation to form ketones or epoxides under specific conditions:

-

Epoxidation : Reaction with peracids (e.g., mCPBA) forms 5α,6α-epoxythis compound .

-

Hydroxylation : Hepatic cytochrome P450 enzymes introduce hydroxyl groups at positions 7α or 24, producing oxysterols .

Conversion to Bile Acids

This compound is a minor precursor for bile acid synthesis. In CTX, impaired CYP27A1 activity leads to accumulation of this compound and 7α-hydroxylated intermediates .

Excretion

This compound is excreted in feces either directly or after bacterial reduction to coprostanol .

Key Research Findings

Structural and Functional Implications

-

Hydrogenation Stability : The saturated structure of this compound increases membrane rigidity compared to cholesterol .

-

Toxicity : Accumulation in CTX causes neurological and tendon xanthomas due to disrupted lipid homeostasis .

This compound’s reactivity is governed by its steroidal backbone and hydroxyl group, enabling targeted enzymatic modifications critical for both normal physiology and disease states.

Propiedades

Fórmula molecular |

C27H48O |

|---|---|

Peso molecular |

388.7 g/mol |

Nombre IUPAC |

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3 |

Clave InChI |

QYIXCDOBOSTCEI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.